N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Description
N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a sulfonamide derivative featuring a piperidine ring substituted with a 5-methyl-1,3,4-thiadiazole moiety and a cyclopropane sulfonamide group. The 1,3,4-thiadiazole core is known for its electron-deficient aromatic system, which enhances interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S2/c1-8-12-13-11(18-8)15-6-4-9(5-7-15)14-19(16,17)10-2-3-10/h9-10,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDSXHDNCFJOPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC(CC2)NS(=O)(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves several steps. One common synthetic route starts with the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with piperidine-4-carboxylic acid. This intermediate is then reacted with cyclopropanesulfonyl chloride under basic conditions to yield the final product . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes and proteins involved in cell proliferation and survival pathways. For example, it can inhibit the activity of signal transducer and activator of transcription 3 (STAT3), which plays a crucial role in cancer cell growth and survival . By binding to the SH2 domain of STAT3, the compound prevents its phosphorylation and subsequent activation, leading to reduced cancer cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- The 3,4,5-trimethoxyphenyl group in ’s compounds significantly boosts anticancer activity, suggesting that electron-donating substituents on the thiadiazole ring enhance bioactivity .
- Synthesis Complexity : The target compound’s synthesis likely parallels methods described for ’s pyridine-sulfonamide, involving nucleophilic substitution under elevated temperatures or pressure. In contrast, aqueous indium-catalyzed methods () offer milder conditions for thioether formation .
- Solubility Trends : Sulfonamide derivatives with aromatic systems (e.g., benzene in ) exhibit low solubility, whereas piperidine-containing analogs (e.g., the target compound) may show improved solubility due to the basic nitrogen in the piperidine ring .
Biological Activity
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C₁₃H₁₈N₄O₂S
- Molecular Weight: 286.37 g/mol
- CAS Number: 2415456-26-5
The compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiadiazole Derivative: The reaction starts with 5-methyl-1,3,4-thiadiazole-2-amine.
- Piperidine Reaction: This intermediate is then reacted with piperidine derivatives.
- Cyclopropanesulfonamide Formation: Finally, cyclopropanesulfonyl chloride is introduced under basic conditions to yield the target compound.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that it demonstrates activity against various bacterial strains and fungal pathogens. For instance, it has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves the inhibition of key signaling pathways associated with cell survival:
- Inhibition of STAT3 Pathway: this compound inhibits STAT3 activity, which is crucial for cancer cell growth and survival .
Case Study Data:
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: It inhibits enzymes involved in critical signaling pathways.
- Cell Cycle Arrest: The compound induces cell cycle arrest in cancer cells, preventing them from dividing.
- Induction of Apoptosis: It promotes apoptosis in cancer cells through various molecular pathways.
Q & A
Q. Key Optimization Parameters :
- Temperature control (e.g., 60–80°C for cyclization).
- Catalysts (e.g., triethylamine for sulfonylation).
- Reaction monitoring via TLC or LC-MS .
Which spectroscopic and analytical techniques are essential for characterizing this compound?
Basic Research Question
Structural confirmation requires:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify cyclopropane ring protons (δ 0.8–1.5 ppm) and sulfonamide NH (δ 8–10 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ ion) and rule out impurities .
- X-ray Crystallography (if applicable) : For absolute configuration determination, though limited by crystal quality .
Q. Table 1: Representative Spectral Data
| Functional Group | NMR Shift (ppm) | HRMS ([M+H]⁺) |
|---|---|---|
| Cyclopropane CH₂ | 0.8–1.5 | - |
| Thiadiazole C=S | 160–170 (¹³C) | - |
| Sulfonamide SO₂ | 115–120 (¹³C) | 376.48 |
How is the compound screened for biological activity in early-stage research?
Basic Research Question
Initial evaluations focus on:
- In Vitro Assays :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations .
- Antimicrobial Testing : Broth microdilution for MIC values against Gram-positive/negative bacteria .
- ADMET Profiling :
- Solubility (logP via shake-flask method).
- Metabolic stability in liver microsomes .
How does the cyclopropanesulfonamide moiety influence pharmacokinetic properties?
Advanced Research Question
The cyclopropane ring enhances metabolic stability by reducing oxidative degradation, while the sulfonamide group improves solubility via hydrogen bonding. Key findings include:
- Increased Half-Life : Cyclopropane’s rigidity minimizes CYP450-mediated metabolism .
- Toxicity Risks : Sulfonamide groups may cause off-target binding; mitigate via structural modifications (e.g., fluorination) .
Q. Table 2: SAR of Analogues
| Modification Site | Effect on Activity | Reference |
|---|---|---|
| Thiadiazole Methyl Group | ↑ Anticancer potency | |
| Piperidine Substituents | Alters target selectivity |
What strategies resolve contradictions in reported biological activity data?
Advanced Research Question
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HCT-116) or incubation times .
- Compound Purity : Impurities >5% skew dose-response curves; validate via HPLC before assays .
- Statistical Rigor : Use triplicate measurements and standardized controls (e.g., doxorubicin for cytotoxicity) .
How can computational modeling guide structural optimization for target binding?
Advanced Research Question
- Docking Studies : Identify key interactions (e.g., hydrogen bonds with EGFR kinase domain) .
- MD Simulations : Assess stability of the sulfonamide group in hydrophobic pockets .
- QSAR Models : Correlate logP with cellular permeability for lead optimization .
Example : Replacing the piperidine methyl group with a trifluoromethyl moiety improved binding affinity by 30% in kinase inhibition assays .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Yield Optimization : Multi-step reactions often have <40% cumulative yield; improve via flow chemistry .
- Purification Bottlenecks : Replace column chromatography with recrystallization for cost efficiency .
- Regulatory Compliance : Ensure residual solvents (e.g., DMF) meet ICH Q3C guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
